molecular formula C24H21N3O3 B11305511 N-(4-methylphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(4-methylphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11305511
M. Wt: 399.4 g/mol
InChI Key: FABOEQFKNJYVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring.

    Coupling with phenoxyacetic acid: The oxadiazole derivative is then coupled with phenoxyacetic acid under basic conditions to form the desired acetamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or other reduced heterocycles.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-methylphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The aromatic rings can also participate in π-π interactions with other aromatic systems, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-methylphenyl)-2-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]sulfanyl}acetamide
  • **N-(4-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-(4-methylphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to its specific combination of an oxadiazole ring and phenoxyacetamide structure. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C24H21N3O3/c1-16-7-11-18(12-8-16)24-26-23(27-30-24)20-5-3-4-6-21(20)29-15-22(28)25-19-13-9-17(2)10-14-19/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

FABOEQFKNJYVNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.